![molecular formula C24H18FN3O B2912324 8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-63-6](/img/structure/B2912324.png)

8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

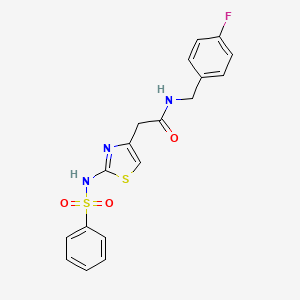

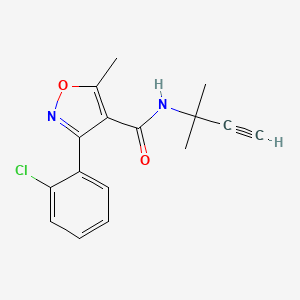

The compound “8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a bicyclic structure containing a pyrazole ring fused with a quinoline ring. The molecule also contains a fluorine atom and two phenyl rings, one of which is substituted with a methoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazoloquinoline core and the introduction of the phenyl rings. The fluorine atom and the methoxy group would likely be introduced in separate steps, using appropriate reagents .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrazoloquinoline core, with the phenyl rings, the fluorine atom, and the methoxy group attached at specific positions. The exact three-dimensional structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazoloquinoline core might undergo reactions typical of heterocyclic compounds, while the phenyl rings, the fluorine atom, and the methoxy group might participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar methoxy group and the nonpolar phenyl rings and pyrazoloquinoline core .Wissenschaftliche Forschungsanwendungen

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth and metastasis .

- Kinase Inhibitor : The compound’s structural features make it a promising candidate for developing kinase inhibitors, which play a crucial role in regulating cellular processes .

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, making it relevant for research on neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- GABA Receptor Modulation : Some investigations focus on its interaction with GABA receptors, which are essential for inhibitory neurotransmission in the brain .

- Fluorescent Properties : Researchers have examined its fluorescence behavior, making it relevant for applications in optoelectronic devices, sensors, and imaging agents .

- Semiconducting Behavior : The compound’s π-conjugated system suggests potential as an organic semiconductor material for electronic devices .

- Enzyme Inhibitors : Its structure has been investigated for its inhibitory effects on specific enzymes, which could have implications in drug discovery and chemical biology .

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Photophysics and Optoelectronics

Materials Science and Organic Semiconductors

Chemical Biology and Enzyme Inhibition

Coordination Chemistry and Metal Complexes

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O/c1-15-3-8-18(9-4-15)28-24-20-13-17(25)7-12-22(20)26-14-21(24)23(27-28)16-5-10-19(29-2)11-6-16/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDVONRZZNRUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2912246.png)

![8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2912250.png)

![3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one](/img/structure/B2912256.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2912261.png)

![N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2912263.png)